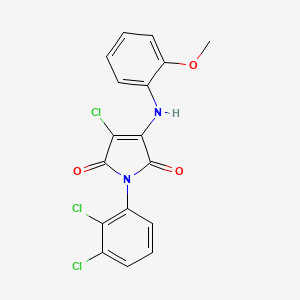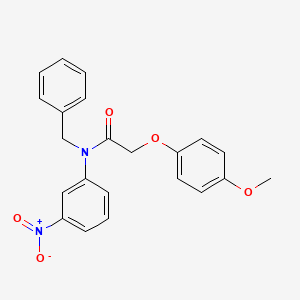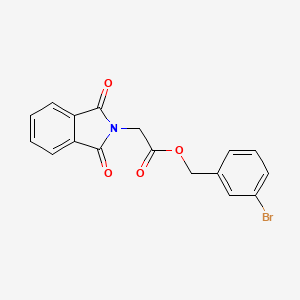
3-Chloro-1-(2,3-dichlorophenyl)-4-(2-methoxyanilino)pyrrole-2,5-dione
Übersicht
Beschreibung
3-Chloro-1-(2,3-dichlorophenyl)-4-(2-methoxyanilino)pyrrole-2,5-dione is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple chlorine atoms and a pyrrole ring, making it a subject of interest in organic chemistry and related disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-(2,3-dichlorophenyl)-4-(2-methoxyanilino)pyrrole-2,5-dione typically involves multi-step organic reactions. The process often starts with the preparation of the pyrrole ring, followed by the introduction of the chlorinated phenyl and methoxyanilino groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the desired product’s yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control reaction parameters precisely. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the compound’s consistency and quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-1-(2,3-dichlorophenyl)-4-(2-methoxyanilino)pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. Reaction conditions such as temperature, pressure, and solvent choice are tailored to optimize the reaction’s efficiency and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various halogenated compounds.
Wissenschaftliche Forschungsanwendungen
3-Chloro-1-(2,3-dichlorophenyl)-4-(2-methoxyanilino)pyrrole-2,5-dione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Chloro-1-(2,3-dichlorophenyl)-4-(2-methoxyanilino)pyrrole-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the compound’s specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Chloro-1-(2,3-dichlorophenyl)-4-(2-methoxyanilino)pyrrole-2,5-dione shares structural similarities with other chlorinated pyrrole derivatives and methoxyaniline compounds.
- Compounds such as 3-Chloro-1-(2,3-dichlorophenyl)-4-(2-aminophenyl)pyrrole-2,5-dione and this compound are examples of structurally related molecules.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications across various scientific fields. Its distinct structure allows for unique interactions and properties that differentiate it from other similar compounds.
Eigenschaften
IUPAC Name |
3-chloro-1-(2,3-dichlorophenyl)-4-(2-methoxyanilino)pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl3N2O3/c1-25-12-8-3-2-6-10(12)21-15-14(20)16(23)22(17(15)24)11-7-4-5-9(18)13(11)19/h2-8,21H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHVMGKYDKJFKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=C(C(=O)N(C2=O)C3=C(C(=CC=C3)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![METHYL 2-[2-(2-TERT-BUTYL-5-METHYLPHENOXY)ACETAMIDO]BENZOATE](/img/structure/B3583013.png)
![3-chloro-1-(3-chloro-4-methylphenyl)-4-[(4-fluorophenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B3583016.png)
![3-CHLORO-1-(3-CHLORO-4-METHYLPHENYL)-4-[(4-METHOXYPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE](/img/structure/B3583023.png)
![3-chloro-1-(2,5-dichlorophenyl)-4-[(4-ethoxyphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B3583056.png)
![3-chloro-1-(2,5-dichlorophenyl)-4-[(2,5-dimethoxyphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B3583060.png)
![3-chloro-1-(2,5-dichlorophenyl)-4-[(4-ethylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B3583066.png)
![3-chloro-1-(2,5-dichlorophenyl)-4-[ethyl(phenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B3583074.png)
![7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B3583076.png)
![7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-2-methyl-3-phenoxy-4H-chromen-4-one](/img/structure/B3583077.png)
![3-chloro-1-(2,3-dichlorophenyl)-4-[(3-methoxyphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B3583101.png)

![8-methyl-7-[2-oxo-2-(1-piperidinyl)ethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B3583117.png)

![4-{2-[(2-fluorophenyl)amino]-2-oxoethoxy}-N-(2-phenylethyl)benzamide](/img/structure/B3583121.png)
